![molecular formula C13H7Cl2NO3 B2492402 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 73014-94-5](/img/structure/B2492402.png)
2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is fused with a furan ring to form a furo[3,2-b]pyrrole structure. The molecule also contains a carboxylic acid group and a dichlorophenyl group .
Molecular Structure Analysis
The molecular structure of “2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” can be inferred from its name. It contains a pyrrole ring fused with a furan ring to form a furo[3,2-b]pyrrole structure. The molecule also contains a carboxylic acid group and a dichlorophenyl group . The exact positions of these groups can be determined by the numbering in the name of the compound.Scientific Research Applications
Catalytic Protodeboronation and Alkene Hydromethylation
Background: Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. This compound offers a radical approach for protodeboronation, enabling formal anti-Markovnikov alkene hydromethylation.
Applications:- Anti-Markovnikov Alkene Hydromethylation : By coupling protodeboronation with a Matteson–CH₂–homologation, this compound facilitates the hydromethylation of alkenes in an anti-Markovnikov manner. This transformation is valuable but previously unknown .
- Synthesis of Natural Products : The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Conductive and Electrooptical Polymers
Background: This compound serves as a starting monomer for various ethylenedioxypyrrole (EDOP) conductive and electrooptical polymers.
Applications:- Polymer Synthesis : Incorporating this compound into polymer structures can enhance their conductive and electrooptical properties, making it useful in materials science and electronics .
Antitubercular Drug Design
Background: During the search for novel antitubercular drugs, researchers designed and synthesized a series of diarylpyrroles, including derivatives of this compound.
Applications:- Antitubercular Activity : Investigate its potential as an antitubercular agent by exploring its interactions with Mycobacterium tuberculosis .
Suzuki–Miyaura Coupling
Background: Boron reagents play a crucial role in Suzuki–Miyaura coupling, a powerful cross-coupling reaction for C–C bond formation.
Applications:- Cross-Coupling Reactions : Explore its compatibility in Suzuki–Miyaura coupling with various aryl or heteroaryl halides to form biaryl compounds .
Functional Group Transformations
Background: The boron moiety in organoboron compounds can be converted into diverse functional groups.
Applications:- Oxidations, Aminations, and Halogenations : Investigate its reactivity in these transformations, potentially leading to new synthetic routes .
- Alkenylations and Arylations : Assess its utility in forming C–C bonds via these reactions .
Total Synthesis of Natural Products
Background: This compound has been employed in the formal total synthesis of specific natural products.
Applications:Future Directions
The future directions for research on “2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the wide range of biological activities exhibited by pyrrole derivatives, this compound could have potential applications in medicinal chemistry .
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO3/c14-7-2-1-6(3-8(7)15)11-4-9-12(19-11)5-10(16-9)13(17)18/h1-5,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRTWIMBYOUTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC3=C(O2)C=C(N3)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


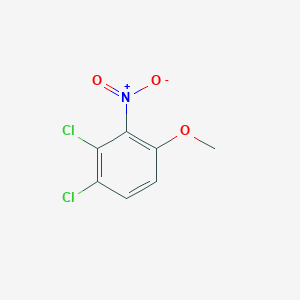
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)
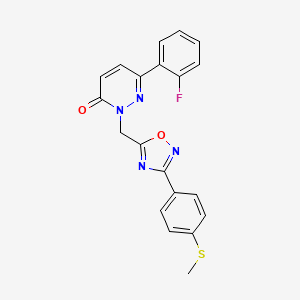
![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2492327.png)
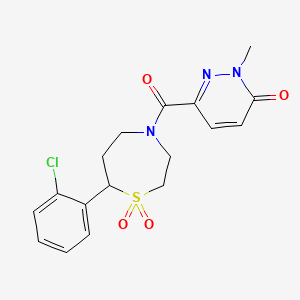
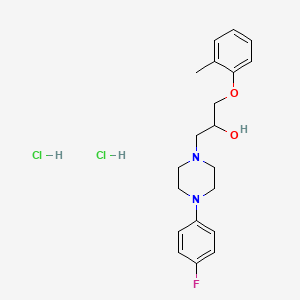
![2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2492333.png)
![O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B2492334.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B2492337.png)
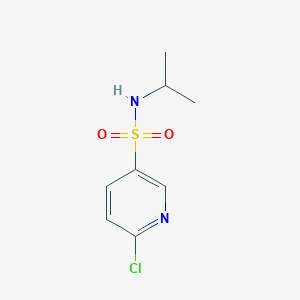
![N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2492339.png)